molecular formula C10H17NO3 B13257166 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol

Cat. No.: B13257166
M. Wt: 199.25 g/mol
InChI Key: DECYCEGPFUBERK-UHFFFAOYSA-N
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Description

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with a complex structure that includes a furan ring, an amino group, and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by subsequent reactions to introduce the ethoxyethanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyethanol group can participate in substitution reactions to form various ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can participate in binding interactions, while the ethoxyethanol moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethanol): Similar structure but lacks the ethoxy group.

    5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of the target compound.

    2-(2-{[(Furan-2-yl)methyl]amino}ethoxy)ethan-1-ol: Similar structure but without the methyl group on the furan ring.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-[2-[(5-methylfuran-2-yl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C10H17NO3/c1-9-2-3-10(14-9)8-11-4-6-13-7-5-12/h2-3,11-12H,4-8H2,1H3

InChI Key

DECYCEGPFUBERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCCOCCO

Origin of Product

United States

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